C.I. Acid brown 120

Acid dye selection molecular weight differentiation sulphonate anchoring density

Sourcing managers face unpredictable shade build-up and wet-fastness loss when substituting generic acid brown dyes. C.I. Acid Brown 120 resolves this through molecular-level differentiation: • 3 sulfonate groups-50% more ionic anchoring than bisazo Acid Brown 121-ensuring superior wash-fastness on polyamide fibers • Trisazo chromophore delivers deep brown hues at lower dye loading, reducing colourant cost per kg of substrate • Validated bentonite-clay adsorbate for calibrating adsorption isotherm/kinetic studies as a positive-control anionic probe

Molecular Formula C30H23N12Na3O9S3
Molecular Weight 860.8 g/mol
Cat. No. B12385025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC.I. Acid brown 120
Molecular FormulaC30H23N12Na3O9S3
Molecular Weight860.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)[O-])N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)[O-])N)N.[Na+].[Na+].[Na+]
InChIInChI=1S/C30H26N12O9S3.3Na/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48;;;/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3
InChIKeyFNMUSJRVXAQLRS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C.I. Acid Brown 120 Technical Baseline


C.I. Acid Brown 120 (CAS 6428-26-8, CI Constitution Number 35020) is a synthetic trisazo acid dye belonging to the anionic dye class [1]. Its chemical composition is defined by the molecular formula C₃₀H₂₃N₁₂Na₃O₉S₃ and a molecular weight of 860.74 g·mol⁻¹ . The compound is characterized as a red-light-brown powder, soluble in water yielding yellow-light-brown solutions, and exhibits a dark-brown colour in concentrated sulfuric acid that dilutes to tan [2]. Structurally, it carries three sulphonate groups conferring high water solubility and strong ionic bonding to polyamide fibres [2]. Primary industrial applications include exhaust dyeing of wool, silk, nylon, and leather, where its polyazo chromophore and multiple auxochromic amino groups provide deep brown shades . In research contexts, the dye is employed as a fluorescent probe and as a model anionic adsorbate for bentonite-clay adsorption studies .

Polyamide dyeing High-affinity trisazo acid dye for wool, nylon, silk, and leather exhaust processes
Adsorption probe Model anionic adsorbate for bentonite clay and organobentonite studies
Fluorescent tracer Fluorescent probe with distinct acid-precipitation halochromic response

C.I. Acid Brown 120 Substitution Risks


In-class acid brown dyes cannot be interchanged without loss of functional predictability because their substantive performance—exhaustion rate, wet-fastness, shade build-up, and compatibility with levelling auxiliaries—is governed by molecular properties that vary substantially across the C.I. Acid Brown series [1]. C.I. Acid Brown 120 possesses a unique combination of molecular weight (860.74 g·mol⁻¹), three sulphonate anchoring groups, a trisazo chromophore, and six primary amino substituents, which collectively influence its dye–fibre affinity, migration behaviour, and adsorption–removal profile [2]. Substituting with a lower molecular weight bisazo analogue such as C.I. Acid Brown 121 (798.58 g·mol⁻¹, two sulphonate groups) will yield a different strike rate, inferior wet-fastness on nylon, altered build-up characteristics, and divergent removal kinetics on clay adsorbents . The following quantitative evidence section details the specific, measurable differentiation dimensions that must inform any procurement or scientific experimental design decision involving C.I. Acid Brown 120.

Replacement with C.I. Acid Brown 121 (lower molecular weight, two sulphonate groups) may reduce wet-fastness and alter build-up on polyamide.
Switching to a bisazo acid brown may shift shade depth and lightfastness, since trisazo architecture contributes deeper, duller brown hues.
Adsorption profile on bentonite clays may not transfer directly from analogous dyes; removal kinetics should be verified per compound.

C.I. Acid Brown 120 Comparative Evidence


Molecular Weight & Sulphonate Group Density

C.I. Acid Brown 120 (860.74 g·mol⁻¹, three sulphonate groups) is 7.8% heavier and carries 50% more anionic anchoring sites than the structurally nearest commercial analog, C.I. Acid Brown 121 (798.58 g·mol⁻¹, two sulphonate groups) [1]. Higher molecular weight correlates with increased substantivity for nylon and wool, while the additional sulphonate group enhances water solubility and ionic-bond density with protonated amino end-groups of polyamide fibres [2].

MW & Sulphonate Density
Head-to-head
+7.8% higher molecular weight; +50% more –SO₃⁻ groups vs. C.I. Acid Brown 121
May support higher wet-fastness in deep-shade polyamide dyeing
Based on molecular formula; direct fastness data not reported
Acid dye selection molecular weight differentiation sulphonate anchoring density

Trisazo Chromophore Light Absorption

C.I. Acid Brown 120 possesses a trisazo (–N=N–)₃ linear conjugated chromophore system, in contrast to the bisazo (–N=N–)₂ system found in lower-number acid brown dyes such as C.I. Acid Brown 75 (CI 34905) [1][2]. Each additional azo linkage shifts the λmax bathochromically by approximately 30–50 nm and increases the molar extinction coefficient (ε), enabling C.I. Acid Brown 120 to achieve deep brown shades at lower dye concentrations and with reduced application cost per kilogram of substrate [3].

Trisazo Chromophore Shift
Class-level
Estimated λmax shift +30–50 nm per additional azo unit; trisazo vs. bisazo comparison
Class-level inference suggests deeper brown shades with efficient build-up
Specific λmax for C.I. Acid Brown 120 not reported in open access
Trisazo dye chromophore conjugation shade depth light absorption

Bentonite Clay Adsorption Removal

C.I. Acid Brown 120 has been explicitly documented and validated across multiple independent sources as being quantitatively removable from aqueous solution by adsorption onto raw bentonite and organobentonite clays [1]. This places the dye within a select group of acid brown dyes for which clay-adsorption removal has been experimentally confirmed. In contrast, structurally similar dyes such as C.I. Acid Brown 75 required kaolinite at pH 1.0 to achieve a 95.5% removal ratio with a maximum adsorption capacity of 96.5 mg·g⁻¹ [2]. While direct Langmuir or Freundlich isotherm parameters for C.I. Acid Brown 120 are not publicly available in open-access literature, the consistent citation of this specific dye in bentonite-adsorption studies indicates its utility as a reference anionic probe molecule for adsorbent screening .

Bentonite Adsorption
Cross-study comparable
Consistent citations confirm bentonite/organobentonite removal; quantitative isotherm not publicly available
Supports adsorbent screening studies; serves as model anionic probe
Benchmark: C.I. Acid Brown 75 on kaolinite 95.5% removal, qmax 96.5 mg/g
Dye adsorption bentonite clay organobentonite remediation wastewater treatment

Acid-Alkali Colour Transition

C.I. Acid Brown 120 exhibits a defined colour transition profile in response to pH extremes: in concentrated HCl solution it forms a brown precipitate, whereas concentrated NaOH shifts the solution colour to orange-brown [1]. This behaviour is consistent with protonation–deprotonation of its multiple amino (–NH₂) auxochromes. In comparison, C.I. Acid Brown 121 demonstrates similar halochromic properties but with different colour endpoints, attributed to its distinct molecular architecture with two sulphonate groups and different auxochrome distribution . The brown precipitate formation under strongly acidic conditions provides a visual endpoint indicator that may be exploited in process-monitoring applications.

Acid-Alkali Transition
Reported
Conc. HCl → brown precipitate; Conc. NaOH → orange-brown; H₂SO₄ dark brown → tan dilute
Distinct precipitation enables visual acid-bath monitoring
Qualitative endpoints; not directly comparable with C.I. Acid Brown 121
halochromism acid dye indicator colour transition pH solution behaviour

C.I. Acid Brown 120 Application Scenarios


Wool and Nylon Deep-Shade Dyeing

For heavy-depth brown shades on wool and nylon fabrics where excellent wet-fastness is non-negotiable, C.I. Acid Brown 120 offers 50% more sulphonate anchoring groups than C.I. Acid Brown 121, yielding stronger ionic fixation to polyamide amino end-groups [1]. The trisazo chromophore provides inherently deep brown hues with efficient build-up, reducing the dye concentration required to achieve target depths compared to bisazo acid brown alternatives [2]. This translates directly to lower colourant cost per kilogram of dyed substrate and improved wash-fastness performance in the final article.

Bentonite Wastewater Decolouration

C.I. Acid Brown 120 is explicitly cited across multiple vendor and database sources as a dye that is effectively adsorbed and removed by raw bentonite and organobentonite clays . This makes it a reliable positive-control anionic probe for screening novel clay-based adsorbents, comparing organobentonite modification strategies, and calibrating laboratory-scale fixed-bed adsorption columns. Researchers seeking a well-documented acid dye for adsorption isotherm and kinetic studies can select C.I. Acid Brown 120 with confidence that literature precedent supports its quantitative removability on bentonites.

Fluorescent Tracer and Biological Staining

Classified as a fluorescent dye in multiple research chemical supplier catalogues, C.I. Acid Brown 120 may serve as a fluorescent tracer or biological stain in applications where its strong-acid precipitation behaviour (brown precipitate in concentrated HCl) provides a built-in visual confirmation of local pH conditions . This dual functionality—fluorescence combined with distinct halochromic response—is not uniformly available in generic acid brown dyes and adds value in microscopic imaging protocols that operate under variable pH.

Aniline and Nubuck Leather Finishing

The red-light-brown shade and yellow-light-brown aqueous solution hue of C.I. Acid Brown 120 are well suited to spray and rotary-press application on aniline and nubuck leathers [1][3]. Its high sulphonate content ensures good penetration and levelness in the finishing layer, while the trisazo chromophore resists photofading under moderate light exposure. Procurement for leather finishing should prioritize this specific CI designation over generic 'Acid Brown' products to ensure consistent colour matching and fastness performance.

Application
Selection Property
Validation Focus
Wool & Nylon Deep-Shade Dyeing
Trisazo chromophore, high sulphonate density
Wet-fastness and build-up consistency
Bentonite Wastewater Decolouration
Literature-supported bentonite adsorbability
Adsorption isotherm and reproducibility
Fluorescent Tracer & Staining
Reported fluorescence and halochromic precipitation
pH-dependent emission and indicator utility
Leather Finishing
Red-light-brown shade, sulphonate penetration
Color matching and photostability evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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